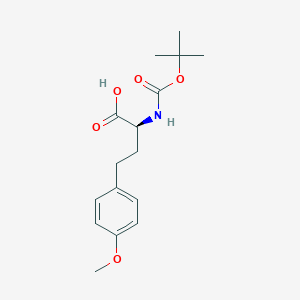
N-alpha-t-Butyloxycarbonyl-O-methyl-L-homotyrosine (Boc-L-HTyr(Me)-OH)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-alpha-t-Butyloxycarbonyl-O-methyl-L-homotyrosine (Boc-L-HTyr(Me)-OH) is a synthetic amino acid derivative characterized by its unique structural features. It is a modified form of homotyrosine, where the amino group is protected by a t-butyloxycarbonyl (Boc) group and the hydroxyl group is methylated. This compound is of interest in various scientific research applications due to its stability and reactivity.
Synthetic Routes and Reaction Conditions:
Protection of Amino Group: The amino group of homotyrosine is protected using t-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et3N) to form Boc-L-HTyr(Me)-OH.
Methylation of Hydroxyl Group: The hydroxyl group of homotyrosine is methylated using methyl iodide (MeI) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of Boc-L-HTyr(Me)-OH involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated synthesis equipment and purification techniques such as column chromatography and recrystallization.
Types of Reactions:
Oxidation: Boc-L-HTyr(Me)-OH can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The protected amino group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Homotyrosine carboxylic acid derivatives.
Reduction: Homotyrosine alcohol derivatives.
Substitution: Various substituted amino acids.
Scientific Research Applications
Boc-L-HTyr(Me)-OH is widely used in scientific research due to its stability and reactivity. It is employed in:
Chemistry: As a building block for the synthesis of complex molecules.
Biology: In the study of protein structure and function.
Medicine: As a precursor for pharmaceuticals and drug development.
Industry: In the production of biologically active compounds and materials.
Mechanism of Action
The mechanism by which Boc-L-HTyr(Me)-OH exerts its effects involves its interaction with molecular targets and pathways. The Boc-protected amino group ensures stability, while the methylated hydroxyl group enhances reactivity. The compound can act as an inhibitor or substrate in various biochemical pathways, depending on its specific application.
Comparison with Similar Compounds
Boc-L-HTyr(Me)-OH is compared with other similar compounds such as Boc-L-Tyrosine and Boc-L-Phenylalanine. Its uniqueness lies in the presence of the methoxy group, which provides distinct chemical properties and reactivity. Similar compounds include:
Boc-L-Tyrosine: Similar structure but without the methoxy group.
Boc-L-Phenylalanine: Similar structure but with a different aromatic ring.
Does this cover everything you were looking for?
Properties
CAS No. |
23854-38-8 |
|---|---|
Molecular Formula |
F6HO3SSb |
Molecular Weight |
316.82 g/mol |
IUPAC Name |
pentafluoro-λ5-stibane;sulfurofluoridic acid |
InChI |
InChI=1S/FHO3S.5FH.Sb/c1-5(2,3)4;;;;;;/h(H,2,3,4);5*1H;/q;;;;;;+5/p-5 |
InChI Key |
QNDPUZFBWUBSNH-UHFFFAOYSA-I |
SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)OC)C(=O)O |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC1=CC=C(C=C1)OC)C(=O)O |
Canonical SMILES |
OS(=O)(=O)F.F[Sb](F)(F)(F)F |
Related CAS |
23854-38-8 33910-86-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6362832.png)
![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362839.png)
![[1,3]Dioxolo[4,5-b]pyridine-2-thione](/img/structure/B6362849.png)











